Product packaging for 5-iodo-6-methyl-1H-indole(Cat. No.:CAS No. 1000343-19-0)

5-iodo-6-methyl-1H-indole

Cat. No.: B1613801
CAS No.: 1000343-19-0
M. Wt: 257.07 g/mol
InChI Key: YOAULZGUGXGAKS-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-1H-indole is a high-purity chemical building block designed for advanced research and development. This compound features a reactive iodine atom at the 5-position and a methyl group at the 6-position of the indole ring system, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its molecular structure is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, enabling the rapid exploration of chemical space for new drug candidates. Researchers utilize this iodinated indole in the synthesis of complex molecules targeting various therapeutic areas. The compound must be handled with care and stored in a sealed container at low temperatures, such as 2-8°C, to maintain its stability and purity. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8IN B1613801 5-iodo-6-methyl-1H-indole CAS No. 1000343-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAULZGUGXGAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646650
Record name 5-Iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-19-0
Record name 5-Iodo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Iodo 6 Methyl 1h Indole and Analogous Structures

Regioselective Iodination Strategies for Indole (B1671886) Derivatives

Introducing an iodine atom at the C5 position of the indole ring, especially in the presence of other substituents, is a significant chemical challenge due to the intrinsic reactivity of the indole nucleus. The pyrrole (B145914) ring is highly electron-rich, making the C3 position the most common site for electrophilic attack. wikipedia.org Therefore, achieving C5-iodination necessitates specific strategies to override this natural reactivity.

Direct C-H functionalization is an atom-economical approach to introduce substituents without the need for pre-functionalized starting materials. An efficient and highly regioselective method for the direct iodination of the C5-H bond of indoles has been developed. rsc.orgsci-hub.se This approach is significant because functionalization of the benzenoid core of indole is notoriously difficult compared to the pyrrole moiety. sci-hub.se

One reported method involves the reaction of an indole derivative, such as 1H-indole-3-carbaldehyde, with N-iodosuccinimide (NIS) in the presence of an acid. sci-hub.se Initial observations noted that reacting 1H-indole-3-carbaldehyde with NIS and a palladium catalyst in the presence of trifluoroacetic acid (TFA) resulted in the formation of 5-iodo-1H-indole-3-carbaldehyde with complete C5 regioselectivity. sci-hub.se Further optimization revealed that the reaction could proceed efficiently without a metal catalyst, highlighting a metal-free pathway. rsc.orgsci-hub.se This method offers a practical route to C5-functionalized indoles, which are valuable precursors in medicinal chemistry. rsc.org A study detailing the synthesis of various 5-iodoindole (B102021) derivatives provides specific conditions, such as using NIS in dichloromethane (B109758) with TFA, to achieve C5 iodination on substrates like methyl 6-methyl-1H-indole-3-carboxylate to yield the corresponding 5-iodo derivative. rsc.org Mechanistic studies suggest that this type of iodination reaction may proceed through a radical pathway. rsc.orgsci-hub.se

Electrophilic substitution is the fundamental mechanism for the halogenation of indoles. The indole ring system readily undergoes electrophilic attack, primarily at the C3 position. wikipedia.org To achieve substitution at other positions, such as C5, the C3 position is often blocked, or specific reagents and conditions are employed to direct the electrophile.

The reaction typically begins with the generation of an electrophilic iodine species. Reagents like molecular iodine (I₂) or iodine monochloride (ICl) can be activated by Lewis or Brønsted acids. wikipedia.orgresearchgate.net A plausible mechanism for the synthesis of diindolylmethanes initiated by iodine involves the activation of an alcohol to generate a vinyliminium ion, which is a potent electrophile. beilstein-journals.org In direct iodination, the electrophile (e.g., I⁺) attacks the indole ring. While the C3 position is kinetically favored, carrying out the reaction under strongly acidic conditions can protonate the C3 position, deactivating it and directing subsequent electrophilic attack to the C5 position of the benzene (B151609) ring. wikipedia.org

Another proposed mechanism involves the formation of a 3-iodo-3H-indol-1-ium intermediate, triggered by an iodonium (B1229267) source. This intermediate can then be attacked by a nucleophile. acs.org In the context of cyclization reactions to form iodo-indoles, an electrophilic iodination of an enamine's C=C double bond can form a three-membered iodonium intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to build the indole ring system. acs.org

Both metal-free and metal-catalyzed methods have been successfully employed for the iodination of indoles.

Metal-Free Protocols: Metal-free iodination is often preferred to avoid toxic and expensive metal catalysts, which is particularly beneficial for late-stage functionalization in drug synthesis. rsc.orgsci-hub.se

N-Iodosuccinimide (NIS): As mentioned, NIS is a common reagent for the direct, regioselective C5-iodination of indoles bearing an electron-withdrawing group at the C3 position. sci-hub.seresearchgate.net

Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] and iodosobenzene (B1197198) diacetate are mild and selective oxidizing agents used in indole functionalization. acs.orgnih.gov They can facilitate oxidative cross-coupling and other transformations under metal-free conditions. nih.gov For instance, PhI(OAc)₂ can be used for C-2 acetoxylation and C-3 oxidation of N-substituted indoles. acs.org

Molecular Iodine (I₂): Elemental iodine can be used, often with a co-catalyst or specific solvent system, to achieve iodination. It is cost-effective and promotes reactions like the synthesis of 3,3'-diindolylmethanes or the cyclization of enamines to form 3H-indoles. beilstein-journals.orgacs.org

Iodine Monochloride (ICl): A procedure using ICl in the presence of Celite® has been reported for the direct iodination of indole and its derivatives, providing a relatively safe and effective method. researchgate.net

Transition Metal-Mediated Protocols: Transition metals can offer unique reactivity and selectivity in C-H functionalization reactions.

Palladium (Pd): While some direct iodination reactions were initially explored with palladium catalysts, it was found that the metal was not always necessary for C5 selectivity. sci-hub.se However, palladium catalysis is crucial in other indole syntheses, such as the Larock indole synthesis, which can incorporate iodine through the use of iodoaniline precursors. wikipedia.org

Copper (Cu): Copper-mediated reactions are also known for the functionalization of indoles. For example, a copper-mediated aerobic oxidative C-H iodination and nitration of indoles has been reported to produce 3-iodo-2-nitroindoles with high regioselectivity. The mechanism is proposed to involve a Cu(III)-iodide species that undergoes electrophilic addition at the C3 position. researchgate.net

The following table summarizes various iodination conditions for indole derivatives.

Methylation and Other Alkylation Strategies for Indole Scaffolds

The introduction of a methyl or other alkyl group onto the indole scaffold can occur at the nitrogen (N1) or a carbon atom (most commonly C2 or C3).

N-methylation is a common transformation. acs.org A practical method for the N-methylation of indoles utilizes dimethyl carbonate (DMC), an environmentally safer methylating reagent, which can provide high yields and is suitable for large-scale production. researchgate.net Another approach uses quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide (PhMe₃NI), as solid methylating agents under mild basic conditions, a method that tolerates a wide range of functional groups. acs.org The synthesis of certain anti-lung cancer agents involves the methylation of the indole nitrogen using methyl iodide and sodium hydride. nih.gov

C-alkylation of indoles is more complex due to the multiple nucleophilic centers.

C2-Alkylation: Transition metal-catalyzed, chelation-assisted C-H bond functionalization is a powerful method for achieving regioselective alkylation. For instance, a Cp*Co(III)-catalyzed C2-alkylation of N-pyridylindoles with cyclopropanols as the alkylating agent has been developed. rsc.orgrsc.org

C3-Alkylation: The C3 position is the most nucleophilic carbon, making it the default site for alkylation in the absence of directing groups. mit.eduacs.org Arenesulfonyl indoles have emerged as excellent precursors for C3-substituted indoles. Under mild basic conditions, they eliminate arenesulfinic acid to form a vinylogous imine intermediate, which can then react with various nucleophiles. rsc.org Biocatalytic methods have also been explored, using S-adenosyl methionine (SAM)-dependent methyltransferases to achieve stereo- and regioselective methylation at the C3 position. nih.govuni-duesseldorf.de

Ligand-Controlled Regiodivergence: Innovative methods using copper hydride (CuH) catalysis have demonstrated the ability to selectively achieve either N- or C3-alkylation by choosing the appropriate phosphine (B1218219) ligand (e.g., DTBM-SEGPHOS or Ph-BPE). This strategy relies on a polarity reversal, employing electrophilic N-(benzoyloxy)indoles instead of nucleophilic indoles. mit.eduacs.org

The table below outlines several alkylation strategies for the indole scaffold.

Multi-Component and One-Pot Synthesis Techniques for Functionalized Indoles

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. acs.orgarkat-usa.org These techniques, along with one-pot syntheses, are valuable for creating libraries of functionalized indoles. openmedicinalchemistryjournal.comnih.gov

Several MCRs involving indoles as reaction partners have been developed. arkat-usa.org For example, a three-component, one-pot synthesis of highly functionalized bis-indoles has been achieved through the reaction of enaminones, indoles, and acenaphthylene-1,2-dione. acs.org Another MCR approach describes the synthesis of various substituted indole derivatives from simple starting materials like unfunctionalized alkenes, diazonium salts, and sodium triflinate. nih.gov Thieno[2,3-b]indoles have also been synthesized via a one-pot reaction of sulfur, acetophenones, and indoles using a recyclable magnetic nanoparticle-supported catalyst. rsc.org These methods are prized for their operational simplicity, high atom economy, and environmental sustainability. acs.org

Precursor-Based Synthesis and Cyclization Approaches to Indole Core Structures

Many syntheses of substituted indoles, including 5-iodo-6-methyl-1H-indole, rely on constructing the indole ring from acyclic precursors that already contain the desired substitution pattern. Several classical and modern named reactions are employed for this purpose. wikipedia.orgrsc.org

Fischer Indole Synthesis: This is one of the oldest and most important methods for preparing substituted indoles. thermofisher.comtcichemicals.com The reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com To synthesize a this compound, one would start with (4-iodo-3-methylphenyl)hydrazine and a suitable carbonyl compound. The reaction can often be performed as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.combyjus.com

Leimgruber-Batcho Indole Synthesis: This is another efficient and high-yielding method, particularly popular in the pharmaceutical industry, for producing indole and its substituted derivatives. wikipedia.org

Bartoli Indole Synthesis: This method is useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. It is a key method when starting from nitroarene precursors. rsc.org

Larock Indole Synthesis: This palladium-catalyzed annulation of substituted 2-iodoanilines with alkynes is a powerful method for producing a wide variety of substituted indoles, including those with functionality that might not be compatible with the acidic conditions of the Fischer synthesis. wikipedia.org

Electrophilic Cyclization: As an alternative to building the benzene ring onto a pyrrole, many syntheses involve forming the pyrrole ring onto a pre-existing benzene derivative. For example, 3-iodoindoles can be synthesized efficiently via the electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines, which are themselves prepared from the corresponding o-iodoanilines. bohrium.com

These cyclization strategies are fundamental to indole chemistry and provide versatile pathways to complex targets by allowing for the incorporation of substituents like iodo and methyl groups on the starting phenylhydrazine or aniline (B41778) precursors.

Chemical Reactivity and Advanced Derivatization of 5 Iodo 6 Methyl 1h Indole

Cross-Coupling Reactions Involving the Iodo Moiety

The carbon-iodine bond in 5-iodo-6-methyl-1H-indole is a key functional handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted indoles.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of haloindoles. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is particularly noteworthy. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a palladium(II) intermediate. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

The reactivity of iodoindoles in palladium-catalyzed coupling reactions is generally high, following the trend I > OTf > Br > Cl for the leaving group. libretexts.org The presence of an electron-donating group, such as the methyl group at the 6-position, can further enhance the reactivity of the C-I bond. nih.gov However, the unprotected N-H of the indole (B1671886) can sometimes inhibit the reaction by complexing with the palladium catalyst. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with Iodoindoles

Iodoindole DerivativeBoronic AcidCatalyst SystemProductYield (%)Purity (%)
3-IodoindolePhenylboronic acidPd(PPh₃)₄3-Phenylindole4399
3-Iodoindole3,5-Dimethoxyphenylboronic acidPd(PPh₃)₄3-(3,5-Dimethoxyphenyl)indole3498
3-Iodoindole4-(Dimethylamino)phenylboronic acidPd(PPh₃)₄3-(4-(Dimethylamino)phenyl)indole5997
3-Iodoindole3-Thiopheneboronic acidPd(PPh₃)₄3-(3-Thiophenyl)indole2093

Data sourced from a study on a library synthesis of highly substituted indoles. nih.gov

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative and often complementary approach to palladium-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org These reactions are particularly useful for the N-arylation and O-arylation of indoles.

Recent advancements have led to milder reaction conditions, often employing soluble copper salts and various ligands. beilstein-journals.org For instance, copper(I) iodide (CuI) in combination with ligands like diamines or amino acids can effectively catalyze the coupling of iodoazoles with various nucleophiles. nih.govacs.org The use of renewable solvents is also being explored to enhance the sustainability of these reactions. acs.org

Table 2: Examples of Copper-Catalyzed Coupling Reactions

Iodo-HeterocycleCoupling PartnerCatalyst/LigandProductYield (%)
2-Iodo-benzoxazole2-PyridoneCuI / AgOBzN-(Benzoxazol-2-yl)pyridin-2-one53
2-Iodo-benzthiazole2-PyridoneCuI / AgOBzN-(Benzothiazol-2-yl)pyridin-2-one77
3-Iodo-1-phenyl-pyrazole2-PyridoneCuI / AgOBzN-(1-Phenylpyrazol-3-yl)pyridin-2-one65
5-Iodo-2-phenylthiazole2-PyridoneCuI / AgOBzN-(2-Phenylthiazol-5-yl)pyridin-2-one41

Data adapted from a study on copper-catalyzed C-N coupling reactions. nih.gov

Metal-Free Oxidative Coupling Reactions

In recent years, there has been growing interest in developing metal-free coupling reactions to avoid the cost and potential toxicity of transition metals. semanticscholar.org Oxidative coupling reactions mediated by hypervalent iodine reagents have emerged as a promising strategy. acs.org These reactions often proceed via a single-electron transfer (SET) mechanism. acs.org

For example, the use of reagents like iodosobenzene (B1197198) diacetate (PIDA) or N-iodosuccinimide (NIS) can facilitate the oxidative cross-coupling of indoles with other aromatic or heteroaromatic compounds. beilstein-journals.orgjst.go.jp While these methods are still under development, they offer a potentially greener alternative to traditional metal-catalyzed cross-couplings.

Electrophilic Aromatic Substitution on the Substituted Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. bhu.ac.in The preferred site of electrophilic attack is typically the C3-position of the pyrrole (B145914) ring, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

In the case of this compound, the presence of the electron-donating methyl group at the C6-position further activates the benzene ring towards electrophilic attack. Conversely, the iodo group at the C5-position is deactivating due to its inductive effect, but it can also direct incoming electrophiles. The interplay of these electronic effects, along with steric factors, will determine the regioselectivity of the substitution. If the C3 position is blocked, electrophilic substitution can occur at other positions, such as C2 or on the benzene ring. bhu.ac.in For instance, direct C5-iodination of some indoles has been achieved using N-iodosuccinimide (NIS) in the presence of a palladium catalyst and trifluoroacetic acid. sci-hub.se

Nucleophilic Substitution Reactions of the Iodine Substituent

While less common than electrophilic substitution on the indole ring, nucleophilic aromatic substitution (SNAr) can occur at the C5-position of this compound, particularly if the indole nitrogen is protected or if the reaction is facilitated by a transition metal catalyst. The iodine atom can be displaced by various nucleophiles. For example, in the Stille reaction, a method based on nucleophilic aromatic substitution, 5-bromoindole (B119039) can be converted to 5-iodoindole (B102021). bloomtechz.com

Further Functionalization Strategies on the Indole Ring System

Beyond the direct reactions involving the iodo moiety and the indole core, various other functionalization strategies can be employed. The N-H of the indole can be readily substituted or protected, which can in turn influence the reactivity of the ring system. bhu.ac.in For example, N-protection is often a prerequisite for metalation at the C2-position. bhu.ac.in

Furthermore, the methyl group at the C6-position could potentially be functionalized, for example, through free-radical halogenation, although this is less common than reactions on the indole ring itself. The combination of these various reactive sites makes this compound a highly valuable and adaptable scaffold for the synthesis of a wide range of biologically active molecules and functional materials. rsc.org

Spectroscopic Characterization and Structural Elucidation of 5 Iodo 6 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides information on the connectivity and spatial relationships between atoms.

Predicted Data for 5-iodo-6-methyl-1H-indole:

For the parent compound, this compound, ¹H and ¹³C NMR spectra can be predicted using computational methods. These predictions are based on the known effects of substituents on the indole (B1671886) ring.

¹H NMR (Predicted):

The N-H proton is expected to appear as a broad singlet in the downfield region, typically around δ 11-12 ppm.

The protons on the pyrrole (B145914) ring (H2 and H3) will show characteristic signals. H2 is expected to be a triplet around δ 7.2-7.4 ppm, and H3 a triplet around δ 6.4-6.6 ppm.

The aromatic protons H4 and H7 will appear as singlets in the aromatic region (δ 7.0-8.0 ppm).

The methyl protons at position 6 will resonate as a singlet in the upfield region, likely around δ 2.4-2.5 ppm.

¹³C NMR (Predicted):

The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm).

The carbon bearing the iodine (C5) is expected to have a chemical shift significantly influenced by the heavy atom effect, appearing at a lower field than a typical aromatic carbon.

The methyl carbon (C-CH₃) will appear in the upfield region, typically around δ 20-25 ppm.

Experimental Data for Derivatives of this compound:

Experimental NMR data has been reported for derivatives such as methyl this compound-3-carboxylate and 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde. nih.gov

For methyl this compound-3-carboxylate: nih.gov

¹H NMR (400 MHz, DMSO-d₆): δ 11.97 (s, 1H, NH), 8.42 (s, 1H, H4), 8.04 (d, J = 2.9 Hz, 1H, H2), 7.47 (s, 1H, H7), 3.80 (s, 3H, OCH₃), 2.46 (s, 3H, CH₃). nih.gov

¹³C NMR (101 MHz, DMSO-d₆): δ 140.0, 117.6, 115.2, 114.7, 112.2, 109.1, 98.8, 92.5, 82.8, 49.0, 30.7. nih.gov The specific assignments for each carbon were not provided in the source.

For 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde: nih.gov

¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.71 (s, 1H, H4), 8.12 (s, 1H, H2), 7.85–7.79 (m, 3H, Tosyl-H and H7), 7.30 (d, J = 8.2 Hz, 2H, Tosyl-H), 2.56 (s, 3H, CH₃), 2.38 (s, 3H, Tosyl-CH₃). nih.gov

¹³C NMR (101 MHz, CDCl₃): δ 185.0, 146.4, 139.2, 136.2, 135.6, 134.3, 132.5, 130.5, 127.2, 126.1, 121.3, 113.6, 97.2, 29.2, 21.8. nih.gov

Interactive Data Table: ¹H NMR Data for Derivatives of this compound

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methyl this compound-3-carboxylate NH 11.97 s
H2 8.04 d 2.9
H4 8.42 s
H7 7.47 s
OCH₃ 3.80 s
CH₃ 2.46 s
5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde CHO 10.02 s
H2 8.12 s
H4 8.71 s
H7/Tosyl-H 7.85-7.79 m
Tosyl-H 7.30 d 8.2
CH₃ 2.56 s
Tosyl-CH₃ 2.38 s

While experimental 2D NMR data for this compound is not available in the cited literature, the expected correlations can be described based on its structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, a cross-peak between H2 and H3 would be expected, confirming their connectivity within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signals for H2, H3, H4, H7, and the methyl protons would show correlations to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For instance, the NH proton would show correlations to C2, C3, C3a, and C7a. The methyl protons at C6 would show correlations to C5, C6, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY can confirm through-space interactions between nearby protons, such as between the methyl protons at C6 and the H7 proton.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For the derivative methyl this compound-3-carboxylate , HRMS (ESI) data has been reported with a calculated m/z for [M+H]⁺ of 315.9829, and a found value of 315.9821, confirming the molecular formula C₁₁H₁₁INO₂. nih.gov

For 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde , the calculated m/z for [M+H]⁺ was 439.9812, and the found value was 439.9800, which confirms the molecular formula C₁₇H₁₅INO₃S. nih.gov

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for indoles include the loss of small neutral molecules. The presence of iodine would also give rise to a characteristic isotopic pattern.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectrum provides a unique "fingerprint" for the compound.

Experimental IR Data for Derivatives:

Methyl this compound-3-carboxylate: IR (cm⁻¹): 3649, 2923, 2361, 1716, 1684, 1541, 1197, 1144, 1053, 810, 518, 419. nih.gov The strong band at 1716 cm⁻¹ is characteristic of the C=O stretch of the ester group. The band at 3649 cm⁻¹ is likely due to the N-H stretch.

5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde: IR (cm⁻¹): 2922, 2362, 1683, 1558, 1541, 1457, 1177, 1108, 887, 685, 666, 582, 541, 419. nih.gov The C=O stretch of the aldehyde is observed at 1683 cm⁻¹.

Interactive Data Table: Key IR Absorptions for Derivatives of this compound

Compound Functional Group Wavenumber (cm⁻¹)
Methyl this compound-3-carboxylate N-H stretch 3649
C=O stretch (ester) 1716
5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde C=O stretch (aldehyde) 1683
S=O stretch (sulfone) 1177, 1108

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. There is no published crystal structure for this compound or the specific derivatives mentioned in the search results. However, the crystal structure of a related compound, ethyl 5-iodo-1H-indole-3-carboxylate, has been reported (CCDC: 2052806). nih.gov This suggests that iodo-substituted indoles can form crystals suitable for X-ray diffraction analysis. Such an analysis for this compound would confirm the planar indole ring system and provide detailed information on how the iodo and methyl substituents affect the crystal packing.

Electronic Circular Dichroism (ECD) for Chiroptical Properties and Absolute Configuration (if applicable)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. This technique is only applicable to chiral molecules, i.e., molecules that are non-superimposable on their mirror image.

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit an ECD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution with a chiral group, the resulting enantiomers would have mirror-image ECD spectra. The indole ring system is a strong chromophore, and its interaction with a chiral center can lead to significant Cotton effects in the ECD spectrum. journals.co.za The sign and intensity of these Cotton effects could then be used, often in conjunction with quantum chemical calculations, to determine the absolute configuration of the chiral derivative.

Computational Chemistry and Theoretical Investigations of 5 Iodo 6 Methyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for studying the electronic structure of many-body systems. researchgate.net It is widely used for its favorable balance between computational cost and accuracy, making it suitable for a detailed analysis of molecules like 5-iodo-6-methyl-1H-indole.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, this would typically be performed using a functional such as B3LYP in conjunction with a suitable basis set, for instance, 6-311++G(d,p). researchgate.netdoi.org The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. doi.org

The electronic structure of the molecule, including the distribution of electron density and the nature of chemical bonds, can be analyzed through techniques like Natural Bond Orbital (NBO) analysis. researchgate.net This method provides information on atomic charges, hybridization, and donor-acceptor interactions within the molecule.

Table 1: Theoretical Optimized Geometrical Parameters of this compound (Representative Data) This table presents representative, theoretically derived data based on typical values for similar indole (B1671886) derivatives.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-C31.38C2-N1-C7a109.5
N1-C21.37C3-C2-N1110.2
C5-I2.10C4-C5-I120.1
C6-C(CH3)1.51C5-C6-C(CH3)121.5

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the spatial distribution of the HOMO is expected to be located primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would likely be distributed over the benzene (B151609) ring and the iodine atom, indicating potential sites for nucleophilic attack. The analysis of these orbitals provides insights into the molecule's behavior in chemical reactions.

Table 2: Theoretical Frontier Molecular Orbital Properties of this compound (Representative Data) This table presents representative, theoretically derived data based on typical values for similar indole derivatives.

PropertyValue (eV)
HOMO Energy-5.85
LUMO Energy-1.23
HOMO-LUMO Energy Gap (ΔE)4.62

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. doi.org The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the atoms within the this compound molecule.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net Additionally, local reactivity can be probed through Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. doi.org An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its conformational flexibility. By simulating the system for a sufficient duration, one can explore the accessible conformational space and identify the most populated conformations. researchgate.net

Furthermore, MD simulations are instrumental in studying intermolecular interactions. For instance, simulating this compound in a solvent like water or an organic solvent would provide insights into solvation effects and the nature of solute-solvent interactions. If studying potential biological applications, MD simulations can be used to model the interaction of the molecule with a biological target, such as a protein, elucidating binding modes and affinities. researchgate.net

Quantum Chemical Methods for Advanced Electronic Properties

Beyond the standard DFT approach, more advanced quantum chemical methods can be employed to investigate specific electronic properties of this compound. For example, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and providing insights into the nature of electronic transitions (e.g., n→π* or π→π*). doi.org

For a more accurate description of electron correlation effects, especially in cases where DFT might be insufficient, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized, though at a significantly higher computational cost. doi.org These methods can provide benchmark data for electronic properties and reaction energetics. The study of non-linear optical (NLO) properties, which are of interest in materials science, can also be undertaken using appropriate quantum chemical methods to calculate polarizabilities and hyperpolarizabilities. researchgate.net

Applications and Research Perspectives of 5 Iodo 6 Methyl 1h Indole in Advanced Chemical Sciences

Role as a Key Building Block in Complex Organic Synthesis

The strategic placement of the iodo and methyl groups makes 5-iodo-6-methyl-1H-indole a highly sought-after intermediate in synthetic chemistry. The iodine atom at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse carbon-based substituents. beilstein-journals.org This reactivity is fundamental to its role in building molecular complexity.

Indole (B1671886) alkaloids represent a large and structurally diverse family of natural products, many of which exhibit significant biological activities. aablocks.com The synthesis of these complex molecules often relies on the use of pre-functionalized indole building blocks. Halogenated indoles, especially iodo-indoles, are instrumental in this regard. rsc.orgbeilstein-journals.org For instance, 6-iodoindole has been utilized as a key starting material in the synthesis of the myxobacterial natural product indiacen B via a Heck reaction. beilstein-journals.org Similarly, the total synthesis of the bridged indole alkaloid apparicine (B207867) has involved intermediates derived from functionalized indoles. ub.edu

While specific total syntheses of natural products originating directly from this compound are not yet widely documented in dedicated studies, its derivatives are clearly designed for this purpose. Synthetic chemists prepare functionalized versions of this core, such as methyl this compound-3-carboxylate and 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde, as advanced intermediates. rsc.org These compounds serve as precursors for constructing the elaborate skeletons of novel or known indole alkaloids, where the 5-iodo position allows for the strategic attachment of side chains or annulation of additional rings to complete the natural product's structure. rsc.orgrsc.org

The this compound scaffold is a valuable starting point for the development of new bioactive molecules and as an intermediate in the synthesis of pharmaceuticals. chemshuttle.com The indole core itself is a known pharmacophore present in numerous approved drugs. nih.govsci-hub.se By using this compound, chemists can generate libraries of novel compounds for biological screening.

The reactivity of the C-I bond is exploited to introduce various functional groups, leading to new chemical entities with potential therapeutic applications. For example, derivatives such as tert-Butyl this compound-1-carboxylate are synthesized as versatile intermediates, which can be further elaborated into more complex target molecules. bldpharm.com The presence of the methyl group at C6 can also influence the metabolic stability and pharmacokinetic properties of the final compounds, a crucial aspect of pharmaceutical development. Research on related iodo-indoles has shown their utility in creating compounds with anticancer and antimicrobial properties, suggesting a promising avenue for derivatives of this compound. smolecule.com

Table 1: Key Derivatives of this compound for Organic Synthesis

Derivative NameMolecular FormulaKey Synthetic FeatureReference
Methyl this compound-3-carboxylateC₁₁H₁₀INO₂Carboxylate group at C3 allows for further amide or ester chemistry. rsc.org
5-Iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehydeC₁₇H₁₄INO₃SAldehyde at C3 is a versatile handle for reductive amination, Wittig reactions, etc. Tosyl group protects the indole nitrogen. rsc.org
tert-Butyl this compound-1-carboxylateC₁₄H₁₆INO₂Boc-protected nitrogen allows for controlled reactions at other positions; easily deprotected. bldpharm.com

Utility in Medicinal Chemistry Research

In medicinal chemistry, the design and synthesis of molecules that can interact specifically with biological targets is paramount. The this compound scaffold offers a structurally defined and synthetically tractable starting point for such endeavors.

A molecular scaffold is the core structure of a molecule to which various functional groups are attached to create a set of related compounds. The this compound ring system serves as an excellent scaffold for ligand development. smolecule.com Its rigid, bicyclic structure provides a defined orientation in three-dimensional space for the appended functional groups, which can then interact with the binding sites of proteins or other biological targets.

Medicinal chemists can use the 5-iodo position to systematically introduce a variety of substituents via cross-coupling reactions, exploring the chemical space around the scaffold to identify groups that enhance binding affinity and selectivity. The 6-methyl group provides a constant feature that can aid in orienting the molecule within a binding pocket or contribute to favorable hydrophobic interactions. This approach is central to the discovery of new drug candidates, and indole-based scaffolds have been successfully used to develop inhibitors for various enzymes and ligands for receptors. nih.govnih.gov Bioisosteres such as azaindoles, which replace a carbon in the benzene (B151609) ring with nitrogen, are also used in scaffold design, highlighting the importance of the core indole shape. sigmaaldrich.com

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. sci-hub.seresearchgate.net The this compound scaffold is well-suited for systematic SAR studies. Researchers can synthesize a series of analogs where the iodine is replaced with different groups, or where additional substitutions are made elsewhere on the ring, and then evaluate how these changes affect a specific biological endpoint.

For example, SAR studies on indole-based HIV-1 fusion inhibitors have shown that the specific placement of substituents and the linkage points between rings are critical for activity. nih.gov Similarly, studies on pyrimido[5,4-b]indoles as receptor ligands revealed that substitutions on the benzo ring significantly impact biological function. nih.gov In the context of this compound, an SAR study might involve:

Varying the 5-position: Replacing the iodine with bromine, chlorine, or non-halogen groups to probe the role of the halogen bond and substituent size.

Modifying the 6-position: Replacing the methyl group with ethyl, methoxy, or other small groups to understand the steric and electronic requirements at this position.

Functionalizing other positions: Introducing substituents at the N1, C2, or C3 positions to explore the entire molecular surface.

Such studies provide critical insights that guide the rational design of more potent and selective therapeutic agents. semanticscholar.org

Development of Chemical Biology Probes and Tools

Chemical biology seeks to study biological systems using chemical tools. This compound and its derivatives can serve as precursors for the synthesis of such tools. The iodo-group is particularly useful as it allows for the late-stage introduction of reporter tags (like fluorophores or biotin) or photoreactive groups for target identification studies.

A relevant example is the use of a related indole dicarboxylate derivative in proteomics research as a specialized product for investigating protein interactions. smolecule.com This suggests that the this compound core could be functionalized to create probes for similar applications. For instance, a molecule based on this scaffold that binds to a specific protein could be modified by attaching an affinity tag or a cross-linking agent to the 5-position (after a coupling reaction). This would allow researchers to isolate the protein from a complex mixture or identify its binding partners, thereby elucidating its biological function. The development of such bespoke chemical probes is a rapidly advancing area where versatile building blocks like this compound are invaluable.

Fluorescent Probes based on Indole Scaffolds

The inherent fluorescence of the indole nucleus, a key feature of the amino acid tryptophan, has inspired the development of a vast array of fluorescent probes. acs.org The modification of the indole core, such as through the introduction of halogens and methyl groups, allows for the fine-tuning of photophysical properties like quantum yield and Stokes shift. While direct research on this compound as a fluorescent probe is not extensively documented, the principles of fluorescent probe design using substituted indoles are well-established.

Indole-based dyes are integral to the creation of probes for detecting specific analytes, including metal ions and biomolecules. openmedicinalchemistryjournal.com For instance, indole-derived squaraine dyes have been developed as potential fluorescent probes for detecting human serum albumin (HSA). uminho.pt The design of such probes often involves coupling the indole scaffold to other molecular components that modulate the fluorescence in response to a specific binding event. The iodo and methyl substituents on the 5- and 6-positions of the indole ring in this compound could influence the molecule's fluorescence properties and its utility as a building block for more complex probes. The electron-donating methyl group and the heavy, polarizable iodine atom can affect the intramolecular charge transfer (ICT) characteristics of a fluorophore, which is a critical mechanism for many fluorescent sensors.

Furthermore, the development of fluorescent unnatural amino acids based on indole derivatives highlights the scaffold's importance in probing biological systems. acs.org These modified amino acids can be incorporated into peptides and proteins to study their structure and function. While not directly involving this compound, this research underscores the potential for developing novel fluorescent probes by functionalizing the indole core.

Affinity-Based Probes for Target Identification

Affinity-based probes are indispensable tools in chemical biology for identifying the cellular targets of bioactive small molecules. These probes typically consist of a recognition element, a reactive group for covalent modification of the target, and a tag for detection and enrichment. The this compound scaffold holds promise as a recognition element in the design of such probes.

The indole ring itself is a common pharmacophore found in numerous natural products and synthetic drugs, indicating its ability to interact with a wide range of biological targets. nih.gov The substituents at the 5- and 6-positions can be critical for modulating binding affinity and selectivity. For example, studies on serotonin (B10506) receptor ligands have shown that halogenation of the indole ring can significantly impact affinity and selectivity for different receptor subtypes. nih.gov The 5-iodo and 6-methyl groups of the title compound could therefore play a crucial role in its interaction with specific protein binding sites.

A notable application of iodo-substituted indoles is in the development of imaging agents for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.govpsu.edu For instance, (E)-5-(4-iodostyryl)-1H-indole has been shown to bind to Aβ aggregates with high affinity. nih.gov The iodine atom in these probes is often a radioisotope (e.g., ¹²³I or ¹²⁵I) for SPECT imaging, demonstrating the utility of iodo-indoles in creating affinity probes for in vivo applications. nih.govpsu.edu While this research does not specifically use the 6-methyl-substituted variant, it establishes a strong precedent for the use of iodo-indoles as affinity-based probes.

The development of PROTACs (Proteolysis Targeting Chimeras) and other chemical probes for target engagement studies further illustrates the potential of this scaffold. nih.gov These bifunctional molecules often incorporate a ligand that binds to a target protein. The this compound moiety could serve as a starting point for developing such ligands, where the iodine atom could also be exploited for further chemical modification or as a site for introducing a linker.

Probe TypeApplication AreaKey Structural FeatureRelevant Research
Fluorescent ProbesBio-imaging, SensingTunable photophysical propertiesIndole-based dyes for HSA detection uminho.pt
Affinity-Based ProbesTarget Identification, In-vivo ImagingSpecific binding to biological targetsIodo-indoles for β-amyloid plaque imaging nih.govpsu.edu
Chemical ProbesTarget EngagementLigand for bifunctional moleculesPROTAC development principles nih.gov

Exploration in Materials Science and Organic Optoelectronics

The electronic properties of indole derivatives make them attractive candidates for applications in materials science, particularly in the field of organic optoelectronics. smolecule.com Indole-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic sensors. openmedicinalchemistryjournal.comsmolecule.com

The introduction of substituents onto the indole ring is a key strategy for tuning the electronic and photophysical properties of these materials. The this compound scaffold, with its electron-donating methyl group and the heavy iodine atom, can influence the HOMO and LUMO energy levels, which are critical parameters for charge injection and transport in organic electronic devices.

Research on related indole derivatives provides insights into the potential of this compound. For example, N-alkyl indole derivatives have been used to create push-pull chromophores with tunable optical properties for applications in nonlinear optics. nih.govacs.org The Sonogashira cross-coupling reaction of iodo-indoles is a common method for synthesizing these extended π-conjugated systems. nih.govacs.org The iodine atom at the 5-position of this compound makes it an ideal substrate for such coupling reactions, allowing for the straightforward synthesis of a variety of functional materials.

Furthermore, studies on oxindole-bridged acceptors for organic sensitizers in dye-sensitized solar cells (DSSCs) have demonstrated the utility of halogenated indoles in this field. nih.gov The substitution pattern on the indole ring was found to significantly affect the performance of the solar cells. While not directly involving this compound, this work highlights the importance of systematic studies on substituted indoles for optimizing material properties.

The potential for halogen bonding with the iodine atom in this compound could also be a factor in its solid-state packing and, consequently, its bulk electronic properties. Halogen bonding is increasingly recognized as a significant intermolecular interaction for controlling the supramolecular assembly of organic materials. researchgate.net

Application AreaKey PropertyRelevant Research
Organic Light-Emitting Diodes (OLEDs)Tunable emission propertiesIndole derivatives in OLED materials smolecule.com
Organic Solar Cells (OSCs)Optimized HOMO/LUMO levelsIndole-based sensitizers for DSSCs nih.gov
Nonlinear OpticsLarge hyperpolarizabilityPush-pull chromophores from N-alkyl indoles nih.govacs.org
Supramolecular ChemistryControlled solid-state packingHalogen bonding in iodo-substituted heterocycles researchgate.net

Conclusion and Future Directions

Current Challenges in the Synthesis and Application of Highly Substituted Indoles

The synthesis and application of highly substituted indoles are fraught with challenges that chemists continuously seek to overcome. These challenges primarily revolve around achieving regioselectivity, managing functional group compatibility, and developing scalable and sustainable processes.

A significant hurdle is the site-selective functionalization of the indole (B1671886) core. nih.govacs.org The indole ring possesses multiple reactive C-H bonds, particularly at the C2, C3, and the benzenoid C4 to C7 positions. nih.govchim.it While functionalization at the electron-rich C3 position is often favored, directing reactions to the less reactive C4, C5, C6, or C7 positions of the benzene (B151609) ring remains a considerable synthetic challenge. nih.govchim.it Traditional methods often lack the desired regioselectivity, leading to mixtures of isomers that are difficult to separate. nih.govcdnsciencepub.com

Another major challenge is the regioselectivity in classical indole syntheses , such as the Fischer and Larock indole syntheses. nih.govoup.comwikipedia.org These methods can produce different regioisomers, and controlling the outcome to favor a specific isomer is not always straightforward. For instance, the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne, can yield two different regioisomers, and achieving high selectivity can be difficult. oup.comwikipedia.orgrsc.org

Furthermore, the synthesis of sterically hindered indoles and those with complex substitution patterns presents a significant challenge. The introduction of bulky substituents can impede reactions, requiring harsh conditions that may not be compatible with other functional groups present in the molecule. The development of methods that allow for the late-stage functionalization of complex molecules is highly desirable but remains a difficult task. nih.govacs.orgnih.gov

The cost and environmental impact of many synthetic routes are also of growing concern. Many traditional methods rely on expensive and toxic heavy metal catalysts and stoichiometric amounts of reagents, generating significant waste. researchgate.netacs.org The need for more sustainable and cost-effective synthetic strategies is a major driving force in modern organic chemistry. researchgate.netopenmedicinalchemistryjournal.com

Emerging Methodologies for Indole Functionalization

In response to the challenges outlined above, a variety of innovative methodologies for indole functionalization have emerged. These cutting-edge techniques offer improved selectivity, milder reaction conditions, and greater functional group tolerance.

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of indoles. chim.itacs.orgrsc.org This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process. chim.it By using directing groups attached to the indole nitrogen, chemists can achieve site-selective functionalization at specific C-H bonds, including the less reactive positions on the benzene ring. nih.govacs.orgacs.org Palladium, rhodium, and copper are commonly used catalysts in these transformations. acs.orgresearchgate.net

Photoredox catalysis has also gained prominence as a mild and efficient method for indole functionalization. acs.orgnih.gov Visible-light-induced reactions allow for a wide range of transformations, including acylation, amidation, and the introduction of various functional groups under gentle conditions. nih.govrsc.org This methodology is particularly useful for the late-stage functionalization of complex molecules and is compatible with a broad range of functional groups. nih.govacs.org

Cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, continue to be refined and are widely used for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the indole ring. nih.govnumberanalytics.com These reactions are highly versatile and have been instrumental in the synthesis of a vast array of substituted indoles. nih.govnsf.gov

Recent advancements also include the use of organocatalysis and biocatalysis , which offer metal-free and environmentally benign alternatives to traditional methods. researchgate.netnumberanalytics.com These approaches are increasingly being explored for the enantioselective synthesis of chiral indole derivatives. numberanalytics.com

Below is a table summarizing some emerging methodologies for indole functionalization:

MethodologyDescriptionAdvantagesKey Catalysts/Reagents
C-H Activation Direct functionalization of C-H bonds, often guided by a directing group. chim.itrsc.orgHigh atom economy, access to previously inaccessible positions. chim.itacs.orgPalladium, Rhodium, Copper. acs.orgresearchgate.net
Photoredox Catalysis Utilizes visible light to initiate radical-based transformations. acs.orgnih.govMild reaction conditions, high functional group tolerance, suitable for late-stage functionalization. nih.govrsc.orgacs.orgRuthenium and Iridium complexes, organic dyes. acs.org
Cross-Coupling Reactions Formation of C-C and C-X bonds using pre-functionalized indoles. nih.govnumberanalytics.comHigh reliability and predictability, wide substrate scope. nih.govnsf.govPalladium complexes. nih.gov
Organocatalysis Use of small organic molecules as catalysts. researchgate.netnumberanalytics.comMetal-free, environmentally friendly, potential for asymmetric synthesis. numberanalytics.comChiral amines, phosphoric acids.
Biocatalysis Employment of enzymes to catalyze reactions. numberanalytics.comHigh selectivity, mild conditions, environmentally benign. numberanalytics.comHydrolases, oxidoreductases.

Prospective Research Avenues for 5-Iodo-6-methyl-1H-indole Derivatives

The unique substitution pattern of this compound, featuring an iodine atom at the C5 position and a methyl group at C6, makes it a valuable and versatile building block for further chemical exploration. The presence of the iodo group is particularly significant as it provides a reactive handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse functionalities at this position.

Future research on derivatives of this compound is likely to focus on several key areas:

Development of Novel Biologically Active Compounds: Substituted indoles are known to possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jetir.orgajchem-b.comajchem-b.compcbiochemres.compnu.ac.ir The this compound core can be elaborated through reactions at the iodine position to generate libraries of novel compounds for biological screening. For example, Suzuki, Heck, or Sonogashira coupling reactions could be used to introduce aryl, vinyl, or alkynyl groups, respectively, potentially leading to new drug candidates.

Synthesis of Advanced Materials: The indole scaffold is also a component of various functional materials. By incorporating different functional groups onto the this compound framework, it may be possible to create new organic semiconductors, fluorescent probes, or other advanced materials with tailored electronic and photophysical properties.

Exploration of Late-Stage Functionalization: The ability to modify the this compound core in the later stages of a synthetic sequence is highly advantageous. This allows for the rapid diversification of complex molecules, facilitating structure-activity relationship (SAR) studies in drug discovery programs. acs.orgnih.gov Future work could focus on developing new and efficient late-stage functionalization methods that are compatible with the iodo and methyl substituents.

Catalyst Development: The synthesis of derivatives of this compound will continue to benefit from the development of new and improved catalysts for cross-coupling and C-H functionalization reactions. Research into more active, stable, and recyclable catalysts will be crucial for making these synthetic routes more efficient and sustainable.

The table below outlines potential research directions for derivatives of this compound:

Research AvenuePotential MethodologiesTarget Applications
Medicinal Chemistry Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions.Anticancer agents, anti-inflammatory drugs, antimicrobials. ajchem-b.compcbiochemres.compnu.ac.ir
Materials Science Polymerization, synthesis of conjugated systems.Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent sensors.
Agrochemicals Synthesis of novel herbicides, fungicides, and insecticides.Crop protection. rsc.org
Catalysis Synthesis of novel indole-based ligands for transition metal catalysts.Asymmetric synthesis, green chemistry. openmedicinalchemistryjournal.com

Q & A

Q. What are the standard synthetic methodologies for preparing 5-iodo-6-methyl-1H-indole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves iodination of a pre-functionalized indole scaffold. A common approach is to start with 6-methyl-1H-indole, followed by electrophilic substitution at the 5-position using iodine and an oxidizing agent (e.g., N-iodosuccinimide in acetic acid).
  • Key Steps :

Iodination : Monitor reaction progress via TLC (e.g., hexane:EtOAc 7:3) to avoid over-iodination .

Purification : Use column chromatography with gradient elution (e.g., 70:30 to 50:50 hexane:EtOAc) to isolate the product. Confirm purity via NMR (¹H, ¹³C) and HRMS .

  • Optimization : Adjust catalyst loading (e.g., CuI for cross-coupling variants) and temperature (reflux vs. room temperature) to balance yield and selectivity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • Spectroscopy :
  • ¹H NMR : Confirm substitution patterns (e.g., deshielding of H-5 due to iodine’s electron-withdrawing effect) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (iodine has a distinct isotopic signature) .
  • Crystallography : Use SHELXL for small-molecule refinement. Analyze bond lengths (C-I ≈ 2.09 Å) and angles to confirm regiochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard mitigation strategies:
  • PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods for iodination steps to minimize exposure to volatile iodine byproducts .
  • Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound across studies?

  • Methodological Answer : Conduct systematic validation:
  • Reproducibility : Replicate synthesis under controlled conditions (e.g., identical solvents, heating rates) .
  • Analytical Calibration : Use DSC (Differential Scanning Calorimetry) for precise melting point determination. Compare results with NIST reference data .
  • Statistical Analysis : Apply ANOVA to assess variability between batches or labs .

Q. What strategies improve the stability of this compound in long-term storage for pharmacological studies?

  • Methodological Answer :
  • Storage Conditions : Keep in amber vials at –20°C under inert gas (argon) to prevent photolytic decomposition and oxidation .
  • Stability Assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for targeted bioactivity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). Focus on iodine’s role in hydrophobic interactions .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., charge distribution at the indole N-H position) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer :
  • Dose-Response Curves : Fit data to a four-parameter logistic model (IC₅₀ calculation) using GraphPad Prism .
  • Error Handling : Report confidence intervals (95%) and use Student’s t-test for significance (p < 0.05) .

Q. How should researchers address low crystallinity issues during X-ray diffraction studies of this compound?

  • Methodological Answer :
  • Crystallization Screens : Use OLEX2 to test solvent combinations (e.g., DCM:pentane diffusion) .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twin domains .

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5-iodo-6-methyl-1H-indole

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